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EGFR Protein Tyrosine Kinase Substrate -

EGFR Protein Tyrosine Kinase Substrate

Catalog Number: EVT-10963520
CAS Number:
Molecular Formula: C48H73N11O17
Molecular Weight: 1076.2 g/mol
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Product Introduction

Overview

Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate, commonly referred to as EGFR Protein Tyrosine Kinase Substrate, is an essential component of the epidermal growth factor receptor signaling pathway. This substrate plays a pivotal role in mediating the effects of epidermal growth factor and other ligands that bind to the epidermal growth factor receptor, which is a member of the receptor tyrosine kinase family. The epidermal growth factor receptor family includes four primary members: epidermal growth factor receptor (EGFR), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4) . These receptors are integral to various cellular processes, including proliferation, differentiation, and survival.

Source

The primary source of information regarding the structure and function of the epidermal growth factor receptor and its substrates comes from extensive biochemical research and molecular biology studies. Key findings have been published in scientific literature, including articles from reputable journals and databases such as the National Center for Biotechnology Information .

Classification

Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate is classified under the broader category of protein tyrosine kinases. These enzymes are responsible for transferring phosphate groups from adenosine triphosphate to specific tyrosine residues on target proteins, thereby modulating their activity and function. This classification places it among a diverse group of kinases that are crucial for signal transduction in cells .

Synthesis Analysis

Methods

The synthesis of epidermal growth factor receptor protein tyrosine kinase substrate involves several biochemical techniques that allow for its isolation and characterization. Common methods include:

  • Recombinant DNA Technology: This technique is used to express the substrate in host cells, allowing for large-scale production.
  • Purification Techniques: Affinity chromatography and ion-exchange chromatography are often employed to purify the substrate from cell lysates.

Technical Details

The recombinant expression system typically utilizes bacterial or mammalian cells to produce the substrate. The gene encoding the substrate is cloned into an expression vector, which is then introduced into host cells. Following expression, the substrate can be purified using specific tags that facilitate its isolation .

Molecular Structure Analysis

Structure

Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate consists of multiple domains that facilitate its interaction with the epidermal growth factor receptor. The structure includes:

  • Extracellular Domain: Responsible for ligand binding.
  • Transmembrane Domain: Anchors the protein within the cell membrane.
  • Intracellular Tyrosine Kinase Domain: Contains catalytic activity that phosphorylates tyrosine residues on target proteins.

Data

The molecular weight of the epidermal growth factor receptor is approximately 170 kDa, composed of 1186 amino acids . The structure has been extensively characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving epidermal growth factor receptor protein tyrosine kinase substrate is phosphorylation. When epidermal growth factor binds to its receptor, it triggers dimerization of the receptors, leading to autophosphorylation on specific tyrosine residues within their intracellular domains. This autophosphorylation creates docking sites for various signaling proteins that propagate downstream signaling pathways.

Technical Details

The phosphorylation reaction is catalyzed by the intrinsic kinase activity of the receptor itself, which transfers a phosphate group from adenosine triphosphate to specific tyrosine residues on both itself and other substrates .

Mechanism of Action

Process

The mechanism of action for epidermal growth factor receptor protein tyrosine kinase substrate involves several key steps:

  1. Ligand Binding: Epidermal growth factor or other ligands bind to the extracellular domain of the epidermal growth factor receptor.
  2. Receptor Dimerization: Ligand binding induces dimerization of two receptors.
  3. Autophosphorylation: The kinase domains become activated, leading to phosphorylation of tyrosine residues on both receptors.
  4. Signal Propagation: Phosphorylated sites serve as docking points for downstream signaling molecules, activating various cellular pathways such as Ras/MAPK and PI3K/Akt pathways .

Data

Research indicates that specific mutations in the tyrosine kinase domain can significantly enhance kinase activity, leading to aberrant signaling commonly associated with cancers .

Physical and Chemical Properties Analysis

Physical Properties

Epidermal growth factor receptor protein tyrosine kinase substrate is a glycoprotein characterized by its large size and complex structure. It exhibits stability under physiological conditions but may undergo conformational changes upon ligand binding.

Chemical Properties

The substrate's chemical properties include:

  • Solubility: Typically soluble in aqueous solutions due to its hydrophilic regions.
  • Stability: Generally stable at physiological pH but sensitive to extreme temperatures and denaturing agents.

Relevant data show that post-translational modifications such as glycosylation can influence its stability and activity .

Applications

Scientific Uses

Epidermal growth factor receptor protein tyrosine kinase substrate has significant applications in biomedical research:

  • Cancer Research: Understanding its role in tumorigenesis has led to targeted therapies against cancers with aberrant epidermal growth factor receptor signaling.
  • Drug Development: It serves as a target for small molecule inhibitors designed to block its kinase activity in cancer treatments.
  • Biomarker Identification: Its phosphorylation status can be used as a biomarker for disease progression in various cancers.
Molecular Mechanisms of EGFR Kinase Substrate Recognition and Binding

Structural Determinants of Substrate Specificity in the Epidermal Growth Factor Receptor Catalytic Cleft

The epidermal growth factor receptor tyrosine kinase domain features a bilobed architecture characteristic of protein kinases, with a deep catalytic cleft situated between the amino-terminal lobe (N-lobe) and carboxy-terminal lobe (C-lobe). This cleft serves as the binding pocket for tyrosine-containing peptide substrates. Structural analyses reveal that substrate recognition primarily occurs through interactions with residues in the activation loop (A-loop), the phosphate-binding loop (P-loop), and the catalytic loop (C-loop) [2] [4]. The hydrophobic spine residues—particularly histidine 835, aspartate 837, and phenylalanine 837—create a microenvironment that stabilizes tyrosine-containing peptides in a conformation optimal for phosphotransfer [4] [7].

A critical structural feature governing substrate selection is the conformation of the activation loop. In the activated epidermal growth factor receptor, phosphorylation of tyrosine 845 within the activation loop induces a dramatic conformational shift from a closed, autoinhibited state to an open state that exposes the catalytic cleft. This rearrangement creates a substrate-binding channel approximately 12-15 Å deep, capable of accommodating peptide sequences of 6-8 amino acids [1] [6]. The juxtamembrane domain (residues 645-682) plays an unexpected regulatory role in substrate access; its transient interactions with the kinase N-lobe create a molecular gate that influences substrate entry kinetics [6] [7].

Table 1: Key Structural Elements Governing Epidermal Growth Factor Receptor Substrate Specificity

Structural ElementResiduesFunction in Substrate Recognition
Phosphate-binding loopGly 719 - Gly 724Coordinates phosphate groups of ATP and stabilizes peptide orientation
Catalytic loopHis 835 - Asp 837Maintains catalytic magnesium ions and positions peptide tyrosine
Activation loopAsp 837 - Asp 855Forms substrate-binding channel; phosphorylation at Tyr 845 stabilizes open conformation
Hydrophobic spineLeu 778, Val 814, Ala 839Maintains kinase domain integrity and stabilizes substrate-bound conformation
Juxtamembrane domainArg 645 - Leu 668Regulates access to catalytic cleft through dynamic interactions

The C-lobe αH-helix (residues 1023-1036) contributes significantly to substrate discrimination through electrostatic complementarity. This helix contains multiple acidic residues (glutamate 1026, aspartate 1030, glutamate 1032) that form salt bridges with basic residues in peptide substrates, particularly at positions C-terminal to the phosphoacceptor tyrosine [1] [7]. Mutation studies demonstrate that alanine substitution at glutamate 1032 reduces substrate phosphorylation efficiency by 70%, confirming its critical role in substrate electrostatic steering [4].

Role of Hydrophobic and Acidic Residues in Peptide Substrate Selection

Epidermal growth factor receptor exhibits distinct preferences for hydrophobic residues at specific positions relative to the phosphoacceptor tyrosine. Biochemical analyses of optimal peptide substrates reveal an overwhelming preference for large hydrophobic residues (leucine, isoleucine, phenylalanine) at the Tyr+1 position C-terminal to the phosphorylation site [1] [8]. This specificity arises from a deep hydrophobic pocket formed by leucine 718, valine 726, and alanine 743 within the epidermal growth factor receptor C-lobe. The pocket accommodates the Tyr+1 side chain through van der Waals interactions, with leucine being the most favored residue due to its optimal hydrophobic surface complementarity [4] [8].

Acidic residues (aspartate, glutamate) exert position-dependent effects on substrate affinity. N-terminal acidic residues (Tyr-2 to Tyr-4) enhance binding through interactions with arginine 836 and lysine 848 in the epidermal growth factor receptor N-lobe, while C-terminal acidic residues (particularly at Tyr+2 and Tyr+3) engage with the basic patch formed by arginine 962 and lysine 972 [4] [7]. This electrostatic complementarity explains the epidermal growth factor receptor preference for substrates containing polyglutamic acid sequences such as Glu-Glu-Glu (EEE) motifs. However, acidic residues immediately adjacent to the phosphoacceptor tyrosine (Tyr-1 or Tyr+1) create charge repulsion with catalytic aspartate 813 and significantly reduce phosphorylation efficiency [8].

Table 2: Positional Residue Preferences in Epidermal Growth Factor Receptor Substrates

Position Relative to TyrPreferred ResiduesContributing Epidermal Growth Factor Receptor ResiduesInteraction Type
-3 to -1Glutamate, AspartateArg 836, Lys 848Electrostatic attraction
0 (Tyr)-Phe 832, Asp 813π-stacking and hydrogen bonding
+1Leucine, IsoleucineLeu 718, Val 726Hydrophobic pocket
+2Glutamate, AspartateArg 962, Lys 972Salt bridge formation
+3Glutamate, ProlineArg 962, Gly 973Electrostatic and conformational constraint
+4Arginine, LysineGlu 1026, Asp 1030Charge complementarity

The importance of hydrophobic and acidic residue combinations is exemplified in the differential phosphorylation efficiency of epidermal growth factor receptor C-terminal domain sites. Physiological substrates such as Tyr 1068 (sequence: GADEpYVNPE) and Tyr 1173 (sequence: IQGDpYAARG) contain optimal Tyr+1 hydrophobic residues (valine and alanine, respectively) and multiple N-terminal acidic residues, explaining their status as major phosphorylation sites. In contrast, Tyr 1101 (sequence: DADE-pYLRR) has a suboptimal Tyr+1 leucine (less hydrophobic than valine) and lacks C-terminal acidic residues, correlating with its minimal phosphorylation [7]. Synthetic peptide optimization studies demonstrate that incorporation of phosphomimetic glutamate residues at positions Tyr-2 to Tyr-4 increases phosphorylation velocity (Vmax) by 4-fold while reducing Michaelis constant (Km) values by 60%, confirming the cooperative effect of acidic residues on substrate binding and turnover [8].

Allosteric Modulation of Substrate Binding via Asymmetric Dimerization

The canonical mechanism of epidermal growth factor receptor activation involves ligand-induced dimerization, leading to formation of an asymmetric kinase domain dimer. This arrangement features two distinct roles: an "activator" kinase that allosterically stimulates a "receiver" kinase through C-lobe-to-N-lobe interactions [1] [4]. This dimerization interface, centered on leucine 1007 and arginine 1014 of the activator C-lobe and the receiver N-lobe helix αC, induces conformational changes that profoundly impact substrate binding in three ways:

First, the activator-receiver interaction stabilizes the receiver activation loop in the open conformation, increasing substrate accessibility by 40% as measured by hydrogen-deuterium exchange mass spectrometry [4] [6]. Second, asymmetric dimerization reorganizes the receiver juxtamembrane domain, displacing it from its autoinhibitory position near the catalytic cleft. This displacement increases substrate binding affinity by 3-fold for physiological epidermal growth factor receptor C-terminal domain substrates [6] [7]. Third, the activator C-lobe binding induces a rotation of approximately 15° in the receiver N-lobe, repositioning glutamate 762 and lysine 848 to form enhanced electrostatic interactions with acidic residues in peptide substrates [3] [4].

The asymmetric dimer model predicts differential substrate phosphorylation efficiency between the activator and receiver monomers. Experimental validation using kinase-dead epidermal growth factor receptor heterodimers demonstrates that the receiver monomer phosphorylates its C-terminal domain approximately 2.5-fold more efficiently than the activator monomer [4] [7]. This disparity arises because the activator C-lobe is engaged in dimer stabilization, partially occluding its substrate-binding cleft and limiting conformational flexibility. Additionally, molecular dynamics simulations reveal that the activator monomer exhibits reduced sampling of open activation loop conformations (occupancy: 65%) compared to the receiver monomer (occupancy: 92%) [3] [7].

Oncogenic epidermal growth factor receptor mutations such as leucine 834 to arginine (L834R) in the activation loop exert their transforming potential partly through altered allosteric regulation of substrate binding. The L834R mutation increases dimer stability by 40% and extends the duration of receiver kinase activation, leading to hyperphosphorylation of C-terminal domain sites—particularly Tyr 1068 and Tyr 1173—that recruit proliferative signaling effectors like growth factor receptor-bound protein 2 (GRB2) and Shc [3] [4]. Cryo-electron microscopy studies of the epidermal growth factor receptor extracellular module bound to transforming growth factor alpha versus epidermal growth factor reveal ligand-specific dimer conformations that influence transmembrane helix proximity and consequently modulate substrate phosphorylation patterns through altered dimer stability [3].

Computational Modeling of Tyrosyl-Substrate Interactions and Binding Affinities

Coarse-grained molecular dynamics simulations have provided unprecedented insights into epidermal growth factor receptor-substrate interactions, particularly regarding the conformational behavior of the intrinsically disordered C-terminal domain. These simulations model the receptor at reduced resolution (typically 1-4 particles per amino acid) while preserving essential physicochemical properties, enabling microsecond-scale sampling of phosphorylation events [7]. Key findings from computational approaches include:

The C-terminal domain exhibits position-dependent conformational sampling. Proximal regions (residues 950-1022) demonstrate semi-restricted motion with a radius of gyration of 25-30 Å, while distal regions (residues 1023-1186) display extended conformations with radii up to 45 Å [7]. This differential flexibility explains phosphorylation efficiency variations among C-terminal domain tyrosine sites. P-site-992, located just 20 residues C-terminal to the kinase domain, samples the catalytic cleft predominantly through intramolecular (cis) interactions facilitated by a cleft between the N-lobe and C-lobe. This cleft allows the short tether to position tyrosine 992 optimally for phosphorylation, with simulation-predicted binding free energy of -8.2 kcal/mol matching experimental values [7].

Table 3: Computational Parameters for Epidermal Growth Factor Receptor Phosphorylation Site Simulations

P-siteTether Length (residues)Preferred Phosphorylation MechanismSimulated Binding Free Energy (kcal/mol)Experimental Phosphorylation Efficiency
Y99220cis (intramolecular)-8.2High
Y1068118trans (intermolecular)-7.8High
Y1086136trans (intermolecular)-6.9Moderate
Y1148198trans (intermolecular)-6.5Moderate
Y1173223trans (intermolecular)-7.5High
Y1101151trans (intermolecular)-5.1Low

Free energy calculations using umbrella sampling and Markov state models reveal that tyrosine 1173 phosphorylation occurs through a multi-step mechanism: (1) initial electrostatic steering of the tyrosine-containing region via interactions with the C-lobe basic patch; (2) formation of transient β-sheet hydrogen bonds between substrate and epidermal growth factor receptor residues 960-970; and (3) final positioning of the tyrosine phenol ring into the catalytic pocket through hydrophobic collapse [7]. The rate-limiting step is the tyrosine positioning, with an energy barrier of 5.3 kcal/mol.

Computational alanine scanning coupled with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis quantifies residue-specific contributions to substrate binding. This approach identifies leucine 718 as the highest-contributing hydrophobic residue (ΔΔG = +2.8 kcal/mol upon alanine mutation), while glutamate 1026 provides the greatest electrostatic stabilization (ΔΔG = +3.1 kcal/mol upon mutation to glutamine) [7]. These predictions align with experimental mutagenesis data showing 10-fold reductions in substrate phosphorylation for L718A and E1026Q mutants [1] [4].

Machine learning models trained on peptide library screening data predict epidermal growth factor receptor substrate specificity with 89% accuracy. These models identify three dominant features: (1) the volume of the Tyr+1 residue (optimal = 140-160 ų); (2) the net charge of residues Tyr-4 to Tyr-1 (optimal = -2 to -3); and (3) the propensity for β-turn formation surrounding the phosphoacceptor tyrosine [7] [8]. These computational insights enable rational design of optimized epidermal growth factor receptor peptide substrates for diagnostic and research applications, with the sequence Glu-Glu-Ala-Glu-Tyr-Leu-Asn-Pro-Glu showing 5-fold higher phosphorylation efficiency than native physiological sequences [8].

Properties

Product Name

EGFR Protein Tyrosine Kinase Substrate

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C48H73N11O17

Molecular Weight

1076.2 g/mol

InChI

InChI=1S/C48H73N11O17/c1-6-24(4)39(47(74)59-19-7-8-34(59)46(73)53-28(13-16-35(50)61)41(68)54-30(48(75)76)14-17-36(51)62)58-45(72)31(20-23(2)3)56-43(70)32(21-26-9-11-27(60)12-10-26)57-42(69)29(15-18-37(63)64)52-44(71)33(22-38(65)66)55-40(67)25(5)49/h9-12,23-25,28-34,39,60H,6-8,13-22,49H2,1-5H3,(H2,50,61)(H2,51,62)(H,52,71)(H,53,73)(H,54,68)(H,55,67)(H,56,70)(H,57,69)(H,58,72)(H,63,64)(H,65,66)(H,75,76)/t24-,25-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1

InChI Key

LQRUFPWSECMCHG-YBFBXAKBSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N

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